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Compound of Interest

Compound Name:
7-Bromo-4-chloro-6-

methoxyquinazoline

CAS No.: 1256955-34-6

Cat. No.: B3004986 Get Quote

Executive Summary
The simultaneous presence of bromine and chlorine on a quinazoline core creates a complex

but predictable mass spectral signature. For researchers in medicinal chemistry, identifying this

scaffold relies on two pillars:

The Isotopic Fingerprint: A distinct 3:4:1 intensity ratio in the molecular ion cluster (

,

,

).

The Fragmentation Hierarchy: A sequential loss pattern governed by bond dissociation

energies (BDE), where the C-Br bond cleaves preferentially over the C-Cl bond, followed by

characteristic retro-Diels-Alder (RDA) ring openings.

The Isotopic Fingerprint (Precursor Ion Analysis)
Unlike mono-halogenated compounds, bromo-chloro-quinazolines exhibit a "triplet" cluster due

to the interplay between
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(approx. 1:1) and

(approx. 3:1).

Theoretical Abundance Calculation
For a molecule containing 1 Br and 1 Cl, the isotopic distribution follows the expansion of

, where

are Br isotopes and

are Cl isotopes.

Ion Species
Isotope
Composition

Relative
Calculation

Normalized
Intensity

M (Nominal) + 75%

M+2 + 100% (Base)

M+2 + (Combined M+2 = 4)

M+4 + 25%

Diagnostic Rule: If you observe a molecular ion cluster with relative intensities of roughly 3:4:1,

you have confirmed the presence of one bromine and one chlorine atom.

Mechanistic Fragmentation Pathways
The fragmentation of 6-bromo-4-chloroquinazoline (

, MW ~243.5) is driven by the stability of the quinazoline aromatic system and the weakness of
the carbon-halogen bonds.

Pathway A: Halogen Radical Elimination (The BDE Hierarchy)
The primary fragmentation channel is governed by Bond Dissociation Energy.
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C-Br Bond: ~280 kJ/mol (Weaker, breaks first).

C-Cl Bond: ~340 kJ/mol (Stronger, breaks second).

Step 1: Loss of Bromine The molecular ion (

242/244/246) typically loses a bromine radical (

) first.

Result: A cation at

163/165.

Spectral Check: This fragment retains the Chlorine atom, so it must display a 3:1 doublet

pattern (

).

Step 2: Loss of Chlorine From the des-bromo species, the chlorine is lost as a radical (

) or HCl (if H-rearrangement occurs).

Result: The bare quinazoline cation at

128.

Pathway B: Heterocyclic Ring Cleavage (RDA)
Quinazolines undergo Retro-Diels-Alder (RDA) cleavage, typically ejecting HCN (27 Da).

From

128: Loss of HCN

101 (Benzyne derivative).

From

101: Loss of second HCN
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74 (Benzyne radical cation).

Visualization of Fragmentation Tree
The following diagram illustrates the competing pathways and the resulting mass shifts.

Molecular Ion Cluster
[M]+ •

m/z 242, 244, 246
(Ratio 3:4:1)

[M - Br]+
m/z 163, 165

(Ratio 3:1)

Loss of Br• (Primary)

[M - Cl]+
m/z 207, 209
(Ratio 1:1)

Loss of Cl• (Secondary)

Quinazoline Core
[C8H5N2]+

m/z 129

Loss of Cl• Loss of Br•

RDA Fragment
[M - HCN]
m/z 102

- HCN (27 Da)

Click to download full resolution via product page

Caption: Fragmentation tree of 6-bromo-4-chloroquinazoline showing the primary loss of

Bromine followed by Chlorine, converging on the quinazoline core.

Comparative Analysis: Bromo-Chloro vs. Alternatives
To validate your compound, compare its spectral behavior against common analogs.
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Feature
Bromo-Chloro-

Quinazoline
Dichloro-Quinazoline Bromo-Quinazoline

Isotope Pattern 3 : 4 : 1 (Triplet) 9 : 6 : 1 (Triplet) 1 : 1 (Doublet)

M+2 Intensity ~130% of M ~65% of M ~100% of M

Primary Loss -79/81 Da (Bromine) -35/37 Da (Chlorine) -79/81 Da (Bromine)

Fragment Pattern
Intermediate shows

3:1 (Cl)

Intermediate shows

3:1 (Cl)

Intermediate shows

no isotope pattern

Experimental Protocol: Validating the Spectrum
Context: The C4-Chlorine in quinazolines is highly labile and susceptible to nucleophilic attack.

In ESI-MS, using methanol can result in an artifact where the Cl is replaced by OMe (

-35 +31 = -4 net shift).

Step-by-Step Validation Workflow:

Solvent Selection:

Recommended: Acetonitrile (ACN) with 0.1% Formic Acid.

Avoid: Methanol or Ethanol (unless checking for reactivity), as solvolysis of the 4-Cl

position is rapid.

Ionization Mode:

ESI+ (Electrospray Positive): Preferred. Expect

species.

Note: The pattern described above shifts by +1 Da (

243/245/247) but the ratio remains 3:4:1.

Collision Energy (CE) Ramp:
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Low CE (10-20 eV): Preserve the molecular ion cluster to confirm the 3:4:1 fingerprint.

Med CE (25-35 eV): Trigger the loss of Br. Look for the transition from a "Triplet" parent to

a "Doublet" (3:1) daughter at

163.

High CE (>40 eV): Fragment the quinazoline ring (HCN loss) to confirm the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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